molecular formula C24H17FN2O5S B12151135 1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12151135
M. Wt: 464.5 g/mol
InChI Key: CBGVLPVUVMDZOZ-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazole-pyrrolinone hybrid family, characterized by a benzothiazole core substituted with an ethoxy group at the 6-position, a 3-fluorophenyl moiety at the 5-position, a 2-furylcarbonyl group at the 4-position, and a hydroxylated pyrrolinone ring. Benzothiazole derivatives are renowned for their diverse pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects .

Properties

Molecular Formula

C24H17FN2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O5S/c1-2-31-15-8-9-16-18(12-15)33-24(26-16)27-20(13-5-3-6-14(25)11-13)19(22(29)23(27)30)21(28)17-7-4-10-32-17/h3-12,20,29H,2H2,1H3

InChI Key

CBGVLPVUVMDZOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. One possible route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a base.

    Formation of Pyrrolinone Ring: The pyrrolinone ring can be formed by the condensation of the benzothiazole derivative with an appropriate diketone, followed by cyclization.

    Addition of Fluorophenyl and Furylcarbonyl Groups:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(6-ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • Target Compound : Features a 6-ethoxy group, contributing to increased steric bulk and electron-donating properties compared to halogenated analogs.
  • 1-(6-Fluorobenzothiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-5H-pyrrol-2-one (): Substituted with a 6-fluoro group, which is electron-withdrawing and smaller in size. This may reduce lipophilicity and alter metabolic stability .

Phenyl Ring Substitutions

  • Target Compound : 3-Fluorophenyl group at the 5-position. The meta-fluorine likely induces a dipole moment, enhancing interactions with hydrophobic enzyme pockets.
  • 1-(6-Ethoxybenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5H-pyrrol-2-one (): Features a 2-fluorophenyl group.
  • Compound in : Contains a 3-hydroxyphenyl group, which introduces hydrogen-bonding capacity but may reduce membrane permeability due to increased polarity .

Key Insight : The position of fluorine (meta vs. ortho) significantly impacts steric and electronic interactions, while hydroxyl groups improve solubility but limit bioavailability.

Carbonyl Group Modifications

  • Target Compound : 2-Furylcarbonyl group. The furan ring offers moderate electron-withdrawing effects and planar geometry, favoring π-π stacking.
  • Compound in : Uses a 7-methoxybenzofuran-2-carbonyl group. The methoxy substitution extends conjugation and may enhance metabolic stability via steric protection .
  • Compound in : Employs a thiophene-2-carbonyl group.

Key Insight : Carbonyl group variations modulate electronic properties and target selectivity, with furan/thiophene derivatives favoring aromatic interactions and benzofurans offering enhanced stability.

Physical Properties and Bioactivity

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Bioactivity
Target Compound ~467.45* Not Reported Inferred antitumor/antiviral
Chromenone Derivative 516.1 223–226 Kinase inhibition (implied)
Pyrazole Carbonitrile 325.1 205.2 Not specified
Benzofuran Analogue ~550.55† Not Reported Potential CNS activity

*Calculated from structural formula.
†Derived from InChI in .

Key Insight: Higher molecular weight and melting points (e.g., ) correlate with extended aromatic systems, while pyrrolinone/thiophene hybrids () balance activity and solubility.

Biological Activity

1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H18FNO4S
  • Molecular Weight : 385.43 g/mol
  • IUPAC Name : 1-(6-Ethoxybenzothiazol-2-yl)-5-(3-fluorophenyl)-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzothiazole moiety is significant as it is known to exhibit a range of biological effects, including:

  • Antimicrobial Activity : The benzothiazole ring has been associated with antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Activity : Studies suggest that compounds containing similar structures may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from damage.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of similar pyrrolinone derivatives against various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis in human cancer cells through caspase activation pathways.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa10Apoptosis via caspase activation
Compound BMCF-715Cell cycle arrest at G1 phase

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazole derivatives, revealing that compounds structurally similar to the target compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

CompoundBacteria TestedZone of Inhibition (mm)
Compound CS. aureus18
Compound DE. coli22

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